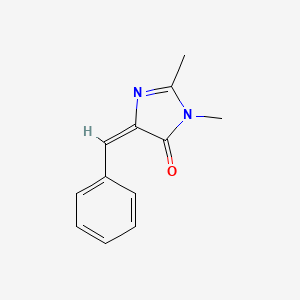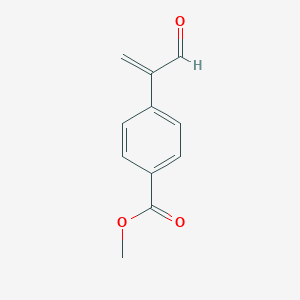![molecular formula C21H20ClN3O2S B15220580 3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide CAS No. 606133-54-4](/img/structure/B15220580.png)
3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide is a complex organic compound that features a naphthoimidazole moiety linked to a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthoimidazole Core: The naphthoimidazole core can be synthesized by condensing naphthalene-2,3-diamine with glyoxal under acidic conditions.
Alkylation: The naphthoimidazole is then alkylated with 3-chloropropylamine to introduce the propyl chain.
Sulfonamide Formation: Finally, the alkylated naphthoimidazole is reacted with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzenesulfonamide moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthoimidazole and benzenesulfonamide moieties.
Reduction: Reduced forms of the naphthoimidazole and benzenesulfonamide moieties.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The naphthoimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity. This dual interaction can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthoimidazole Derivatives: Compounds with similar naphthoimidazole cores but different substituents.
Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonamide groups but different aromatic or aliphatic substituents.
Uniqueness
N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide is unique due to the combination of the naphthoimidazole and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
606133-54-4 |
|---|---|
Fórmula molecular |
C21H20ClN3O2S |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-3-chloro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H20ClN3O2S/c1-14-8-9-17(13-18(14)22)28(26,27)23-10-4-7-21-24-19-11-15-5-2-3-6-16(15)12-20(19)25-21/h2-3,5-6,8-9,11-13,23H,4,7,10H2,1H3,(H,24,25) |
Clave InChI |
VPIYLOMSBTVDDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=NC3=CC4=CC=CC=C4C=C3N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




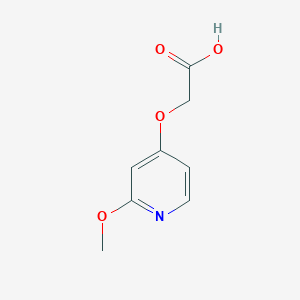

![7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B15220525.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)

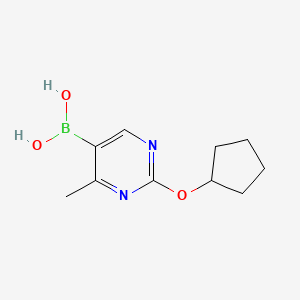
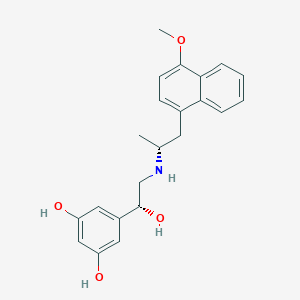

![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)

